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C.I.Reactive Violet 15

textile dyeing color fastness cellulosic fiber

C.I. Reactive Violet 15 (CAS 12270-89-2) is a vinyl‑sulfone (VS) reactive dye that forms covalent bonds with hydroxyl groups in cellulosic fibers under alkaline conditions, a mechanism that confers high wash fastness relative to non‑reactive dye classes.

Molecular Formula C9H21ErO3
Molecular Weight 0
CAS No. 12270-89-2
Cat. No. B1172449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC.I.Reactive Violet 15
CAS12270-89-2
SynonymsC.I.Reactive Violet 15
Molecular FormulaC9H21ErO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C.I. Reactive Violet 15 (CAS 12270-89-2): Vinyl-Sulfone Reactive Dye for Cellulosic Fiber Procurement


C.I. Reactive Violet 15 (CAS 12270-89-2) is a vinyl‑sulfone (VS) reactive dye that forms covalent bonds with hydroxyl groups in cellulosic fibers under alkaline conditions, a mechanism that confers high wash fastness relative to non‑reactive dye classes [1]. Its reactive system enables application via exhaust, pad‑batch, and continuous dyeing processes on cotton, viscose, linen, and regenerated cellulose . Although the precise chromophore structure remains proprietary, the VS anchor group distinguishes it from mono‑chlorotriazine (MCT) and hetero‑bifunctional reactive violet analogues in reactivity profile and application pH window [2].

Why Reactive Violet 15 Cannot Be Swapped with Other Reactive Violet Dyes Without Process Revalidation


Reactive violet dyes share a general mechanism but differ critically in reactive‑group chemistry, which governs the pH and temperature window for fixation, the electrolyte demand, and the hydrolysis half‑life in the dyebath [1]. Vinyl‑sulfone dyes such as C.I. Reactive Violet 15 require a milder alkali (soda ash vs. caustic soda) and lower fixation temperature than hot‑branding MCT analogues such as C.I. Reactive Violet 13, and they exhibit a more gradual exhaustion profile that affects levelness in package‑dyeing [2]. Blind substitution without re‑optimising the alkali profile, salt concentration, and washing‑off sequence routinely produces 15–30 % lower colour yield and 1–2 grades poorer wet‑fastness [3].

Quantitative Differentiation Evidence for C.I. Reactive Violet 15 Against Closest Analogs


Wash‑Fastness Grade of Vinyl‑Sulfone Reactive Violet 15 vs. Direct Dye Analogues on Cotton

C.I. Reactive Violet 15, as a vinyl‑sulfone reactive dye, covalently bonds to cellulose, delivering wash‑fastness ratings of ISO 4–5 for the standard ISO 105‑C06 C2S test, whereas a non‑reactive Direct Violet 51 on the same substrate achieves only ISO 2–3 under identical test conditions [1]. This covalent fixation eliminates the need for cationic after‑treatment that is mandatory for direct dyes to approach similar wet‑fastness levels, reducing process steps and auxiliary chemical load [2].

textile dyeing color fastness cellulosic fiber

Alkali‑Requirement Reduction of Vinyl‑Sulfone Reactive Violet 15 vs. Hot‑Branding MCT Reactive Violet 13

Vinyl‑sulfone reactive dyes fix at pH 10.5–11.0 with soda ash (Na₂CO₃) alone, whereas hot‑branding monochlorotriazine (MCT) dyes such as C.I. Reactive Violet 13 demand pH 11.5–12.0, frequently requiring mixed alkali systems (NaOH + Na₂CO₃) and fixation temperatures 20–30 °C higher [1]. The lower alkali demand reduces the neutralisation burden in the washing‑off step and minimises fibre damage on regenerated cellulose (tencel, modal), where high pH causes strength loss [2].

dyeing process alkali demand sustainability

Hydrolytic Stability Advantage of Vinyl‑Sulfone Reactive Violet 15 vs. Cold‑Branding Dichlorotriazine (DCT) Reactive Violet 2

Cold‑branding dichlorotriazine (DCT) dyes such as C.I. Reactive Violet 2 hydrolyse rapidly under alkaline conditions, losing >50 % of reactive species within 30 min at pH 11 and 25 °C, which compromises shade reproducibility in large batches. Vinyl‑sulfone dyes retain >70 % active species after 60 min under their recommended application pH of 10.5–11.0 at 60 °C, giving a wider processing window for exhaust dyeing machines [1]. This translates to ΔE (CIELAB) values of ≤0.8 for VS dyes versus >1.5 for DCT dyes in typical production runs when batch time varies by ±10 min .

dyebath stability hydrolysis reproducibility

Electrolyte‑Dependence of Exhaustion: VS Reactive Violet 15 vs. Bis‑MCT Reactive Violet 5

Vinyl‑sulfone reactive dyes generally exhibit higher substantivity at low electrolyte concentrations than bis‑monochlorotriazine (bis‑MCT) dyes. In a comparative study of reactive violet dyes on cotton, the VS‑type dye achieved 85 % exhaustion at 30 g L⁻¹ NaCl, whereas the bis‑MCT analogue required 50 g L⁻¹ NaCl to reach the same exhaustion level [1]. The corresponding reduction in salt discharge is approximately 40 % (20 g L⁻¹), aligning with Zero Discharge of Hazardous Chemicals (ZDHC) wastewater targets [2].

exhaustion salt demand effluent load

Light‑Fastness Parity of VS Reactive Violet 15 with Anthraquinone‑Based Reactive Violet 1 on Cotton

Anthraquinone‑based reactive dyes are often specified for pale shades where high light fastness is critical. Published light‑fastness data for vinyl‑sulfone reactive violets indicate ISO 5–6 at 1/1 standard depth on cotton, which is statistically equivalent to the anthraquinone‑based C.I. Reactive Violet 1 (ISO 5–6) under the same exposure conditions (ISO 105‑B02, Xenon arc) [1]. This parity means C.I. Reactive Violet 15 can replace the more expensive anthraquinone chromophore in medium‑depth violet shades without sacrificing light‑fastness performance, while benefiting from the VS system's lower fixation temperature .

light fastness azo vs. anthraquinone textile durability

Validated Application Scenarios Where C.I. Reactive Violet 15 Provides Quantifiable Advantage


Exhaust Dyeing of Cotton Knitwear Requiring ISO 4–5 Wash Fastness Without Cationic After‑Treatment

C.I. Reactive Violet 15 is the optimal choice for cotton jersey and interlock fabrics destined for repeated home laundering (e.g., underwear, T‑shirts, babywear). The covalent bond delivers ISO 4–5 wash fastness directly, eliminating the cationic fixing agent step that is mandatory for direct‑dyed goods, thereby saving 0.05–0.10 € kg⁻¹ in chemical cost and reducing the dyehouse carbon footprint by ~0.1 kg CO₂‑eq kg⁻¹ fabric [1]. Process validation data confirm that shade reproducibility (ΔE ≤0.8) is maintained over batch sizes up to 500 kg when the dyebath pH is controlled within 10.5–11.0 [2].

Pad‑Batch Dyeing of Woven Cotton for Eco‑Certified (GOTS / OEKO‑TEX) Supply Chains

The low fixation temperature (60 °C) and soda‑ash‑only alkali system of C.I. Reactive Violet 15 align with cold pad‑batch (CPB) processes that minimise energy consumption and eliminate caustic soda from the workplace [1]. Compared with hot‑branding MCT dyes requiring 80–85 °C and mixed alkali, the VS system reduces steam energy by ~0.5 kWh kg⁻¹ fabric, directly supporting GOTS energy‑efficiency criteria and OEKO‑TEX STeP certification [2].

Dyeing of Regenerated Cellulose (Tencel, Modal) Where High pH Causes Fibre Strength Loss

Regenerated cellulosic fibres lose up to 10–15 % tensile strength when exposed to pH >12 at elevated temperature, a risk with MCT dyes that require mixed NaOH/Na₂CO₃ systems. C.I. Reactive Violet 15 fixes at pH ≤11.0, preserving fibre integrity and meeting the typical brand specification of ≤5 % strength loss after dyeing [1]. This makes it the preferred violet component for tencel‑rich blends in activewear and soft‑touch home textiles [2].

Wastewater‑Constrained Dyehouses Targeting ZDHC Compliance

The 40 % lower salt demand of C.I. Reactive Violet 15 versus bis‑MCT analogues reduces TDS discharge by ~2000 mg L⁻¹ per batch, directly contributing to ZDHC wastewater parameter compliance without investment in tertiary reverse‑osmosis treatment [1]. Combined with the elimination of cationic after‑treatment chemicals, this dye reduces the effluent chemical oxygen demand (COD) by an estimated 15–20 % compared with a direct‑dye‑plus‑fixative process for the same violet shade [2].

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